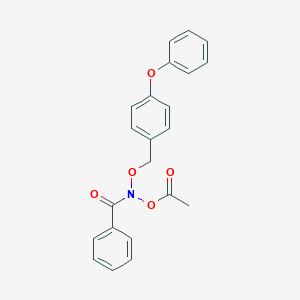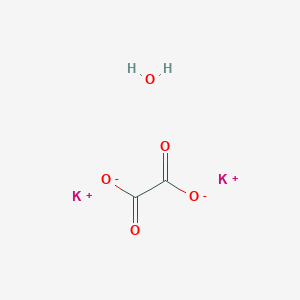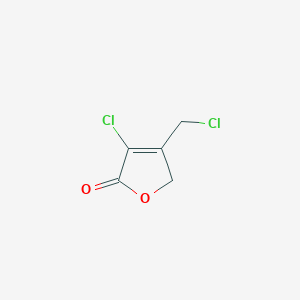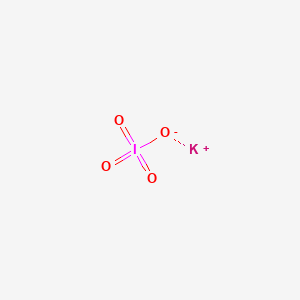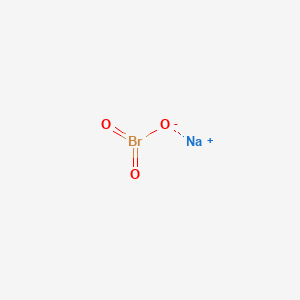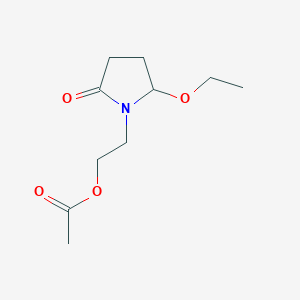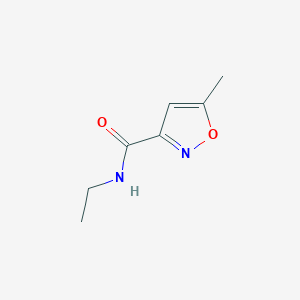
N-Ethyl-5-methylisoxazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Ethyl-5-methylisoxazole-3-carboxamide (EMCA) is a synthetic compound that has been extensively studied for its pharmacological properties. It belongs to the class of isoxazole derivatives and has been found to have potential applications in the field of neuroscience and drug discovery.
Mecanismo De Acción
N-Ethyl-5-methylisoxazole-3-carboxamide acts as a positive allosteric modulator of the NMDA receptor, which enhances the activity of the receptor and leads to increased synaptic plasticity and learning and memory processes. It also has antioxidant properties that protect neurons from oxidative stress and damage.
Efectos Bioquímicos Y Fisiológicos
N-Ethyl-5-methylisoxazole-3-carboxamide has been found to have several biochemical and physiological effects. It enhances the activity of the NMDA receptor, which leads to increased synaptic plasticity and learning and memory processes. It also has neuroprotective effects by reducing oxidative stress and damage to neurons. N-Ethyl-5-methylisoxazole-3-carboxamide has been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-Ethyl-5-methylisoxazole-3-carboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in high yield. It has been extensively studied for its pharmacological properties and has been found to have potential applications in the field of neuroscience. However, there are also some limitations to its use. N-Ethyl-5-methylisoxazole-3-carboxamide has not been extensively studied in humans, and its safety profile is not well understood. It also has a relatively short half-life, which may limit its effectiveness in certain applications.
Direcciones Futuras
There are several future directions for research on N-Ethyl-5-methylisoxazole-3-carboxamide. One area of research is to further elucidate its mechanism of action and its effects on synaptic plasticity and learning and memory processes. Another area of research is to investigate its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to understand its safety profile and potential side effects in humans.
Métodos De Síntesis
The synthesis of N-Ethyl-5-methylisoxazole-3-carboxamide involves the reaction of ethyl isoxazole-3-carboxylate with methyl magnesium bromide, followed by the addition of acetic anhydride and triethylamine. The resulting compound is then subjected to hydrolysis to obtain N-Ethyl-5-methylisoxazole-3-carboxamide in high yield.
Aplicaciones Científicas De Investigación
N-Ethyl-5-methylisoxazole-3-carboxamide has been extensively studied for its potential applications in the field of neuroscience. It has been found to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which is an important mediator of synaptic plasticity and learning and memory processes. N-Ethyl-5-methylisoxazole-3-carboxamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Propiedades
Número CAS |
135401-18-2 |
|---|---|
Nombre del producto |
N-Ethyl-5-methylisoxazole-3-carboxamide |
Fórmula molecular |
C7H10N2O2 |
Peso molecular |
154.17 g/mol |
Nombre IUPAC |
N-ethyl-5-methyl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C7H10N2O2/c1-3-8-7(10)6-4-5(2)11-9-6/h4H,3H2,1-2H3,(H,8,10) |
Clave InChI |
MSPILAPTSCOXIG-UHFFFAOYSA-N |
SMILES |
CCNC(=O)C1=NOC(=C1)C |
SMILES canónico |
CCNC(=O)C1=NOC(=C1)C |
Sinónimos |
3-Isoxazolecarboxamide,N-ethyl-5-methyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









